molecular formula C23H23Cl2N5O2S B2373506 5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-30-9

5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2373506
CAS RN: 869344-30-9
M. Wt: 504.43
InChI Key: ZKGCIOLYCQBPHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activities

The synthesis of 1,2,4-triazole derivatives, including compounds with structural similarities to the requested molecule, has been investigated for antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and found to possess good or moderate activities against test microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Anticancer Properties

The structural features of certain benzimidazole derivatives bearing 1,2,4-triazole, which share common chemical motifs with the compound of interest, have been explored for their anti-cancer properties through molecular docking studies. These studies suggest that compounds with such structures could serve as effective epidermal growth factor receptor (EGFR) inhibitors, offering potential pathways for cancer treatment (Karayel, 2021).

Antifungal and Solubility Studies

The physicochemical properties, including solubility in various solvents, of a novel antifungal compound from the 1,2,4-triazole class were determined, highlighting the importance of understanding solubility and partitioning processes in the development of new pharmaceutical agents. Such studies are crucial for predicting the bioavailability and therapeutic effectiveness of novel compounds (Volkova et al., 2020).

Antidiabetic Drug Development

Research into triazolo-pyridazine-6-yl-substituted piperazines has shown promise in the development of anti-diabetic medications. These compounds were evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of insulin secretion. Such studies underscore the potential of similar compounds in the treatment of type 2 diabetes (Bindu et al., 2019).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

5-[(3,4-dichlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5O2S/c1-14-26-23-30(27-14)22(31)21(33-23)20(15-3-8-18(24)19(25)13-15)29-11-9-28(10-12-29)16-4-6-17(32-2)7-5-16/h3-8,13,20,31H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGCIOLYCQBPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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